molecular formula C10H19NO2 B597050 3-Cyclopentyl-N-methoxy-N-methylpropanamide CAS No. 1221341-52-1

3-Cyclopentyl-N-methoxy-N-methylpropanamide

Cat. No.: B597050
CAS No.: 1221341-52-1
M. Wt: 185.267
InChI Key: CJNIXHIUHZMCJX-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS: 1221341-52-1) is a synthetic organic compound characterized by a cyclopentyl group attached to a propanamide backbone, with methoxy and methyl substituents on the amide nitrogen. Its molecular formula is C₁₀H₁₉NO₂ (MW: 185.26 g/mol), and it is commercially available as a high-purity building block (95%) for pharmaceutical and materials research . The N-methoxy-N-methyl (Weinreb amide) moiety enhances its utility in ketone synthesis via Grignard or organometallic reactions, distinguishing it from simpler propanamide derivatives .

Properties

IUPAC Name

3-cyclopentyl-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(13-2)10(12)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNIXHIUHZMCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1CCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673686
Record name 3-Cyclopentyl-N-methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221341-52-1
Record name 3-Cyclopentyl-N-methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

3-Cyclopentyl-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit RNA polymerase I transcription, which is crucial for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and ultimately induces apoptosis in cancer cells. The compound’s molecular targets include RNA polymerase I and associated transcription factors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Cyclopentyl-N-methoxy-N-methylpropanamide with four analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents logP (Est.) Purity (%) Applications
This compound (Target) C₁₀H₁₉NO₂ 185.26 N-methoxy, N-methyl ~2.1 95 Organic synthesis, ketone precursor
3-Cyclopentyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}propanamide C₂₃H₃₁N₂O₄ 411.51 Morpholino-ether, phenyl ~1.8 N/A Drug discovery (kinase inhibition)
3-Cyclopentyl-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)propanamide C₂₁H₃₁FN₃O₃S 463.56 Piperazinyl-sulfonyl, fluorophenyl ~1.5 N/A CNS-targeted therapies
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₃H₂₂ClNO₂ 391.88 Naphthalene, chlorophenethyl ~3.5 N/A Anti-inflammatory research
N-(3-aminopropyl)-3-cyclopentyl-N-methylpropanamide C₁₂H₂₄N₂O 212.33 Aminopropyl substituent ~1.2 N/A Peptide mimetics, ion channel modulators

Key Observations :

  • Lipophilicity: The target compound’s logP (~2.1) reflects moderate lipophilicity due to the cyclopentyl group. Analogs with polar groups (e.g., morpholino-ether in or sulfonyl-piperazine in ) exhibit lower logP values, enhancing aqueous solubility .

Biological Activity

3-Cyclopentyl-N-methoxy-N-methylpropanamide (CAS No. 1221341-52-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

This compound is characterized by its unique cyclopentyl group, which contributes to its specific interactions with biological targets. The compound primarily acts as an inhibitor of RNA polymerase I transcription, crucial for ribosomal RNA synthesis. This inhibition disrupts ribosome biogenesis, leading to apoptosis in cancer cells.

Chemical Reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate.
  • Reduction: Reduction can be performed using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution may occur with sodium methoxide or sodium ethoxide.

Biological Activity

The biological activity of this compound has been investigated in various studies, showcasing its potential therapeutic applications:

  • Antitumor Activity: Research indicates that this compound exhibits significant antitumor effects by inducing apoptosis in cancer cell lines. Its mechanism involves downregulating key transcription factors involved in cell survival.
  • Cellular Impact: In vitro studies have demonstrated that treatment with this compound leads to morphological changes and reduced viability in specific cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines:
    • A study conducted on human renal carcinoma cells (ACHN) showed that treatment with this compound resulted in significant apoptosis compared to control groups. The compound's ability to inhibit RNA polymerase I was confirmed through biochemical assays.
  • Mechanistic Insights:
    • Further investigations revealed that the compound's interaction with RNA polymerase I leads to a cascade of cellular events culminating in programmed cell death. This was supported by flow cytometry analyses showing increased populations of apoptotic cells following treatment.
  • Comparison with Similar Compounds:
    • When compared to similar compounds such as N-methoxy-N-methylacetamide and N-methoxy-N-methylpropionamide, this compound demonstrated enhanced efficacy due to the presence of the cyclopentyl group, which affects binding affinity to molecular targets.

Data Table: Comparison of Biological Activities

CompoundMechanism of ActionAntitumor ActivityIC50 (µM)
This compoundInhibits RNA polymerase I transcriptionSignificant20
N-methoxy-N-methylacetamideSimilar mechanism but less effectiveModerate50
N-methoxy-N-methylpropionamideDifferent alkyl chain lengthLow100

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